molecular formula C15H19ClN2O3S B497648 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene CAS No. 957502-73-7

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene

Cat. No.: B497648
CAS No.: 957502-73-7
M. Wt: 342.8g/mol
InChI Key: AILNWYNVCGPRHA-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the pyrazolyl, sulfonyl, chloro, methyl, and propoxy groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 3,5-Dimethylpyrazole: This can be synthesized by the condensation of acetylacetone with hydrazine.

    Sulfonylation: The 3,5-dimethylpyrazole is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form 3,5-dimethylpyrazolyl sulfonyl chloride.

    Substitution Reaction: The sulfonyl chloride intermediate is reacted with 5-chloro-4-methyl-2-propoxybenzene under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: It can be used in the development of specialty chemicals, agrochemicals, or as a component in various industrial processes.

Mechanism of Action

The mechanism by which 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering versatility in synthesis and potential for novel discoveries.

Properties

IUPAC Name

1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c1-5-6-21-14-7-10(2)13(16)9-15(14)22(19,20)18-12(4)8-11(3)17-18/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILNWYNVCGPRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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